Cas no 1227508-60-2 (6-fluoro-5-methyl-1H-pyridin-2-one)

6-Fluoro-5-methyl-1H-pyridin-2-one is a fluorinated pyridinone derivative with a methyl substituent at the 5-position, offering unique reactivity and structural features for synthetic applications. Its fluorine substitution enhances electrophilic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s pyridinone core provides a versatile scaffold for further functionalization, while the methyl group contributes to steric and electronic modulation. Its stability under mild conditions and compatibility with cross-coupling reactions make it suitable for constructing complex heterocyclic systems. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding potential.
6-fluoro-5-methyl-1H-pyridin-2-one structure
1227508-60-2 structure
Product Name:6-fluoro-5-methyl-1H-pyridin-2-one
CAS No:1227508-60-2
MF:C6H6FNO
MW:127.116344928741
CID:2618114
PubChem ID:20810133
Update Time:2025-10-28

6-fluoro-5-methyl-1H-pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-5-methyl-1H-pyridin-2-one
    • SCHEMBL16631742
    • AB71306
    • SCHEMBL19155961
    • 1227508-60-2
    • 6-Fluoro-5-methyl-2(1H)-pyridinone
    • 6-FLUORO-5-METHYLPYRIDIN-2-OL
    • DTXSID301297504
    • Inchi: 1S/C6H6FNO/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H,8,9)
    • InChI Key: IELYBUYFSHHHPR-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(N1)=O

Computed Properties

  • Exact Mass: 127.043341977g/mol
  • Monoisotopic Mass: 127.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 29.1Ų

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Additional information on 6-fluoro-5-methyl-1H-pyridin-2-one

6-fluoro-5-methyl-1H-pyridin-2-one: A Comprehensive Overview

The compound 6-fluoro-5-methyl-1H-pyridin-2-one (CAS No. 1227508-60-2) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical research and organic synthesis. This compound belongs to the class of pyridinones, which are known for their versatile chemical properties and biological activities. In recent years, there has been growing interest in exploring the synthetic routes, structural elucidation, and pharmacological applications of this compound.

Pyridinones are heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom and a ketone group. The substitution pattern in 6-fluoro-5-methyl-1H-pyridin-2-one introduces unique electronic and steric effects, making it a valuable substrate for further functionalization. The presence of a fluorine atom at the 6-position and a methyl group at the 5-position imparts distinct physicochemical properties, which are crucial for its potential applications.

Recent studies have focused on the synthesis of 6-fluoro-5-methyl-1H-pyridin-2-one using various methodologies. One notable approach involves the cyclization of appropriately substituted amino carbonyl compounds under specific reaction conditions. For instance, researchers have employed microwave-assisted synthesis to achieve high yields and improved reaction times. This highlights the importance of modern synthetic techniques in advancing the preparation of such complex molecules.

The biological activity of 6-fluoro-5-methyl-1H-pyridin-2-one has also been a subject of intense investigation. Preclinical studies suggest that this compound exhibits promising anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. Additionally, its ability to modulate key cellular pathways has been explored in the context of neurodegenerative diseases and cancer therapy.

In terms of structural characterization, advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the molecular structure of 6-fluoro-5-methyl-1H-pyridin-2-one. These studies provide critical insights into its conformational flexibility and intermolecular interactions, which are essential for understanding its pharmacokinetic profile.

The application of 6-fluoro-5-methyl-1H-pyridin-2-one extends beyond pharmaceuticals. Its role as an intermediate in the synthesis of more complex molecules has been widely recognized. For example, it serves as a key building block in the construction of bioactive compounds with enhanced therapeutic potential. This underscores its importance in medicinal chemistry and combinatorial library design.

From an environmental perspective, the eco-friendly synthesis and degradation pathways of 6-fluoro-5-methyl-1H-pyridin-2-one have also been studied. Researchers have explored catalytic processes that minimize waste generation and energy consumption during its production. Such efforts align with the growing demand for sustainable chemical practices in the industry.

In conclusion, 6-fluoro-5-methyl-1H-pyridin_ -one (CAS No. 1227508_-60_-2) is a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and biological applications, position it as a significant player in future research and development endeavors.

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